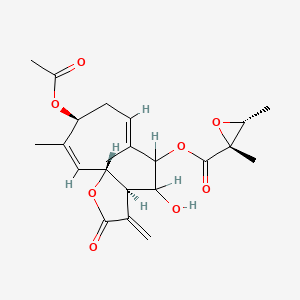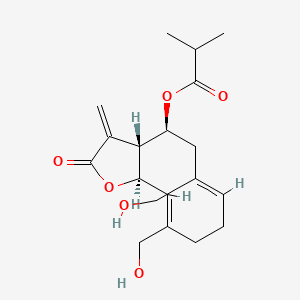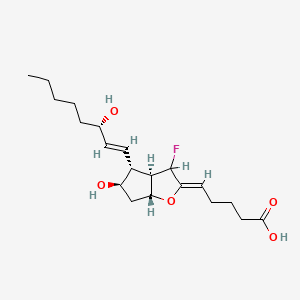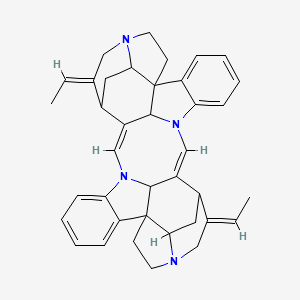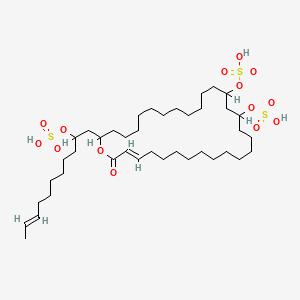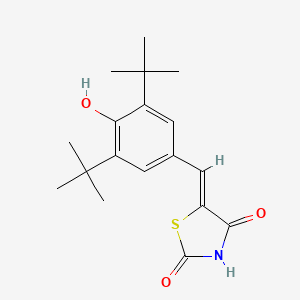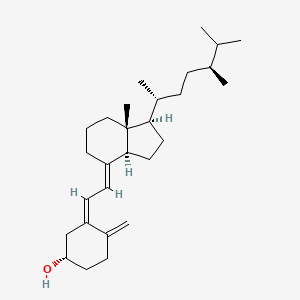
methylidyneoxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxidocarbon(.1+) is a carbon oxide and an organic radical cation.
Wissenschaftliche Forschungsanwendungen
Neuro- and Cardioprotective Effects
Methylidyneoxidanium, known as Methylene Blue (MB), exhibits neuroprotective and cardioprotective effects, particularly in the context of ischemia-reperfusion injury. Studies have shown that MB can block nitric oxide synthase and guanylyl cyclase, leading to improved systemic circulation, increased cerebral cortical blood flow, and reduced lipid peroxidation and inflammation in the brain and heart (Wiklund et al., 2007).
Effects on Tau Protein Aggregation and Neuroprotection
MB has been found to act as an antioxidant, reduce tau protein aggregation, and improve energy metabolism, which are beneficial for the treatment of neurodegenerative diseases like tauopathies. In the P301S mouse model of tauopathy, MB showed improvements in behavioral abnormalities and reduced tau pathology, inflammation, and oxidative damage (Stack et al., 2014).
Applications in Agriculture
Methyl jasmonate, a related compound, plays a significant role in plant development and defense responses. It has been shown to improve drought tolerance in soybean by modulating membrane lipid peroxidation and antioxidant activities (Anjum et al., 2011).
Catalytic Oxidation in Chemical Reactions
Methylidyne's (CH) interaction with rhodium (Rh{111}) has been studied for its role in catalytic oxidation and syngas formation. This study provided novel pathways for the conversion of methylidyne, significantly contributing to our understanding of catalytic reactions (Inderwildi et al., 2007).
Impact on Human Health in Occupational Settings
The exposure to metal oxide nanoparticles, including those involving methyl compounds, has shown significant impacts on oxidative DNA damage and lipid peroxidation in workers. This suggests the importance of understanding and mitigating occupational exposures to these materials (Liou et al., 2017).
Enzymatic Treatment in Wastewater Management
The use of plant-based peroxidase enzymes, including those derived from soybean, has shown promise in the enzymatic treatment of dyes like methyl orange in wastewater. This approach presents a sustainable method for removing recalcitrant dyes from textile effluents (Chiong et al., 2016).
Eigenschaften
Molekularformel |
CO+ |
|---|---|
Molekulargewicht |
28.01 g/mol |
IUPAC-Name |
methylidyneoxidanium |
InChI |
InChI=1S/CO/c1-2/q+1 |
InChI-Schlüssel |
BOJPITGAFFYFJK-UHFFFAOYSA-N |
SMILES |
[C]#[O+] |
Kanonische SMILES |
[C]#[O+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1234710.png)
![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234711.png)
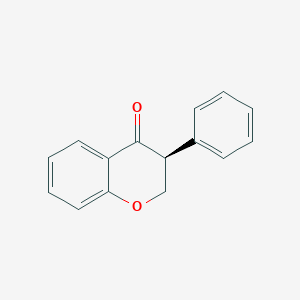
![2-[(3,17-Dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene)amino]oxyacetic acid](/img/structure/B1234713.png)

